Idalopirdina

Descripción general

Descripción

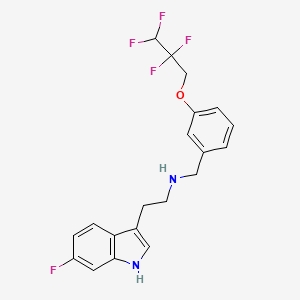

Idalopirdina es un antagonista potente y selectivo del receptor de serotonina 6 (5-HT6). Fue desarrollado por Lundbeck como una terapia de aumento para el tratamiento de los déficits cognitivos asociados con la enfermedad de Alzheimer y la esquizofrenia . El compuesto es conocido por su capacidad para mejorar la neurotransmisión colinérgica, glutamatérgica, noradrenérgica y dopaminérgica .

Aplicaciones Científicas De Investigación

Idalopirdina ha sido ampliamente estudiada por sus posibles aplicaciones terapéuticas en el tratamiento de los déficits cognitivos asociados con la enfermedad de Alzheimer y la esquizofrenia. Ha mostrado promesa en la mejora de la función cognitiva al modular los sistemas de neurotransmisores . Además, this compound se ha investigado por su posible uso en otros trastornos neurodegenerativos .

Mecanismo De Acción

Idalopirdina ejerce sus efectos antagonizando el receptor de serotonina 6 (5-HT6), que se expresa principalmente en el cerebro, particularmente en la corteza cerebral y el hipocampo . Al bloquear este receptor, this compound mejora la neurotransmisión colinérgica, glutamatérgica, noradrenérgica y dopaminérgica, lo que lleva a una mejora de la función cognitiva .

Análisis Bioquímico

Biochemical Properties

Idalopirdine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5-hydroxytryptamine-6 receptor, a G-protein-coupled receptor involved in neurotransmission. By binding to this receptor, Idalopirdine inhibits its activity, leading to alterations in neurotransmitter release and signaling pathways. Additionally, Idalopirdine has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs .

Cellular Effects

Idalopirdine exerts various effects on different types of cells and cellular processes. In neuronal cells, Idalopirdine influences cell function by modulating neurotransmitter release and receptor activity. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Idalopirdine has been observed to enhance cholinergic neurotransmission, which is crucial for cognitive function. Furthermore, Idalopirdine’s interaction with the 5-hydroxytryptamine-6 receptor can lead to changes in intracellular signaling cascades, affecting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of Idalopirdine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Idalopirdine binds to the 5-hydroxytryptamine-6 receptor, inhibiting its activity and thereby modulating neurotransmitter release. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, Idalopirdine inhibits cytochrome P450 2D6, affecting the metabolism of various drugs and potentially increasing their bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Idalopirdine have been observed to change over time. Studies have shown that Idalopirdine is relatively stable, with minimal degradation over extended periods. Long-term effects on cellular function have been noted, including sustained enhancement of cholinergic neurotransmission and neuroprotective effects. In vitro and in vivo studies have demonstrated that Idalopirdine can maintain its efficacy over time, making it a promising candidate for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Idalopirdine vary with different dosages in animal models. At lower doses, Idalopirdine has been shown to enhance cognitive function and improve memory performance. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. Threshold effects have been noted, with optimal cognitive enhancement occurring at specific dosage ranges .

Metabolic Pathways

Idalopirdine is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450 2D6, which plays a role in its metabolism. This interaction can affect metabolic flux and alter metabolite levels. Additionally, Idalopirdine’s modulation of neurotransmitter systems can influence metabolic pathways related to neurotransmitter synthesis and degradation .

Transport and Distribution

Idalopirdine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, Idalopirdine may interact with specific transporters that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in target tissues, influencing its overall efficacy .

Subcellular Localization

The subcellular localization of Idalopirdine is crucial for its activity and function. Idalopirdine is primarily localized to neuronal cells, where it interacts with the 5-hydroxytryptamine-6 receptor on the cell membrane. This localization is essential for its ability to modulate neurotransmitter release and receptor activity. Additionally, post-translational modifications and targeting signals may direct Idalopirdine to specific compartments or organelles within the cell, further influencing its function .

Métodos De Preparación

La síntesis de Idalopirdina implica varios pasos, comenzando con la preparación del núcleo de indol. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una reacción de síntesis de indol de Fischer.

Introducción de flúor: La fluoración se logra utilizando un agente fluorante como Selectfluor.

Unión de la cadena lateral de etanamina: La cadena lateral de etanamina se introduce a través de una reacción de aminación reductiva.

Acoplamiento final: El paso final implica el acoplamiento del núcleo de indol con la cadena lateral de etanamina utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).

Análisis De Reacciones Químicas

Idalopirdina sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir en los átomos de flúor utilizando nucleófilos como el metóxido de sodio.

Comparación Con Compuestos Similares

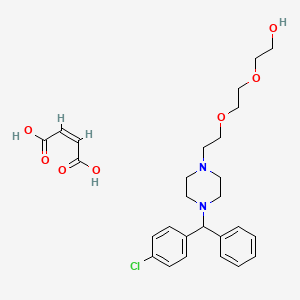

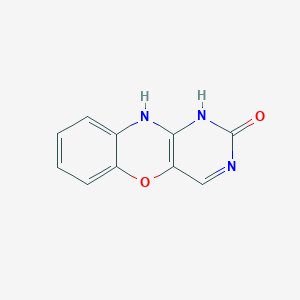

Idalopirdina es similar a otros antagonistas del receptor de serotonina 6 (5-HT6) como Cerlapirdina y Latrepirdina . this compound es única en su alta selectividad para el receptor 5-HT6 y su capacidad para mejorar múltiples sistemas de neurotransmisores . Esto la convierte en una candidata prometedora para el tratamiento de los déficits cognitivos en los trastornos neurodegenerativos.

Compuestos Similares

- Cerlapirdina

- Latrepirdina

- RVT-101

Propiedades

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026015 | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain. | |

| Record name | SGS518 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

467459-31-0 | |

| Record name | Idalopirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idalopirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idalopirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDALOPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of Idalopirdine?

A1: Idalopirdine acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]

Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?

A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]

Q3: Did preclinical studies support the potential of Idalopirdine in AD?

A3: Yes, preclinical studies indicated that Idalopirdine, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of Idalopirdine within these research papers?

A4: The provided research papers primarily focus on the pharmacological and clinical aspects of Idalopirdine. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.

Q5: Do these research papers discuss the material compatibility and stability of Idalopirdine under various conditions?

A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of Idalopirdine. Information related to material compatibility and stability under various conditions is not discussed.

Q6: Was computational chemistry and modeling used in the development of Idalopirdine?

A7: While the provided papers don't detail the initial development phases of Idalopirdine, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.

Q7: Did research explore how modifications to the Idalopirdine structure impacted its activity?

A7: The provided research primarily focuses on Idalopirdine itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.

Q8: Is there information about Idalopirdine's stability under various conditions or formulation strategies to improve its properties?

A8: The research papers provided do not discuss the stability of Idalopirdine under different conditions or strategies for its formulation.

Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to Idalopirdine?

A9: The provided research articles primarily focus on the scientific and clinical aspects of Idalopirdine and do not delve into specific SHE regulations related to its development or use.

Q10: What is known about the pharmacokinetic profile of Idalopirdine?

A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []

Q11: Did Idalopirdine demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?

A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when Idalopirdine was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]

Q12: Is there information about potential resistance mechanisms to Idalopirdine or cross-resistance with other compounds?

A12: The provided research articles do not discuss resistance mechanisms to Idalopirdine or cross-resistance with other compounds.

Q13: What is known about the safety and tolerability of Idalopirdine?

A15: Idalopirdine was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)

![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)

![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)